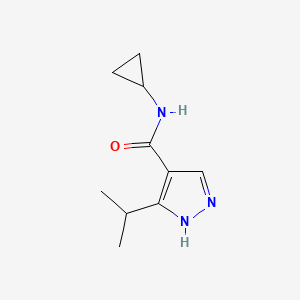
4-(1-Cyano-2-ethoxy-2-oxoethyl)piperidin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Cyano-2-ethoxy-2-oxoethyl)piperidin-1-ium chloride is an organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Cyano-2-ethoxy-2-oxoethyl)piperidin-1-ium chloride typically involves the reaction of piperidine with ethyl cyanoacetate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The process is optimized to minimize by-products and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1-Cyano-2-ethoxy-2-oxoethyl)piperidin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-(1-Cyano-2-ethoxy-2-oxoethyl)piperidin-1-ium chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(1-Cyano-2-ethoxy-2-oxoethyl)piperidin-1-ium chloride exerts its effects involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyano-1-(2-ethoxy-2-oxoethyl)pyridinium bromide
- Ethyl-2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate
Uniqueness
4-(1-Cyano-2-ethoxy-2-oxoethyl)piperidin-1-ium chloride is unique due to its specific structural features, which confer distinct chemical properties and reactivity
Properties
CAS No. |
2155855-51-7 |
|---|---|
Molecular Formula |
C10H17ClN2O2 |
Molecular Weight |
232.71 g/mol |
IUPAC Name |
ethyl 2-cyano-2-piperidin-1-ium-4-ylacetate;chloride |
InChI |
InChI=1S/C10H16N2O2.ClH/c1-2-14-10(13)9(7-11)8-3-5-12-6-4-8;/h8-9,12H,2-6H2,1H3;1H |
InChI Key |
MAHRDWJBFHZLCP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C#N)C1CC[NH2+]CC1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[5-Hydroxy-4-(3-hydroxyoct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B13894909.png)

![5-[(Oxan-2-yl)oxy]pent-2-en-1-ol](/img/structure/B13894915.png)


![4-N-[2-(6-methylpyridin-2-yl)-1,8-naphthyridin-4-yl]pyrimidine-4,6-diamine](/img/structure/B13894927.png)

![5,7-Dichloro-3-ethyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine](/img/structure/B13894934.png)
![1-(4-Aminobicyclo[2.2.2]octan-1-YL)ethan-1-one hydrochloride](/img/structure/B13894949.png)

![O3-tert-butyl O1-methyl 3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate](/img/structure/B13894963.png)


